molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B146871 Ethyl methoxyacetate CAS No. 3938-96-3

Ethyl methoxyacetate

Cat. No. B146871
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

To a solution of sodium (5.83 g, 243.3 mmol) in dry toluene (62.5 mL) was added ethyl (methyloxy)acetate (24 g, 203.4 mmol) at −5° C. After stirring for 3 h, acetone (14 g, 231.4 mmol) was slowly added, upon which the mixture became brown and viscous. Next added 72 mL of tert-butyl methyl ether, and the reaction mixture was stirred at room temperature for 12 h, after which time the sodium salt precipitated. After collection and washing with additional tert-butyl methyl ether, the sodium salt was dissolved in 46 mL of 20% H2SO4. The contents were extracted with tert-butyl methyl ether and the organic layers concentrated to afford 1-(methyloxy)-2,4-pentanedione (9.76 g, 36.9%). 1H NMR (400 MHz, CDCl3-d3) δ 5.76 (s, 1H), 3.96 (s, 2H), 3.38 (s, 3H), 2.07 (s, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
ethyl (methyloxy)acetate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C[O:3][CH2:4][C:5]([O:7][CH2:8]C)=O.[CH3:10][C:11]([CH3:13])=[O:12].COC(C)(C)C>C1(C)C=CC=CC=1>[CH3:8][O:7][CH2:5][C:4](=[O:3])[CH2:10][C:11](=[O:12])[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
[Na]
Name
ethyl (methyloxy)acetate
Quantity
24 g
Type
reactant
Smiles
COCC(=O)OCC
Name
Quantity
62.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
72 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
after which time the sodium salt precipitated
CUSTOM
Type
CUSTOM
Details
After collection
WASH
Type
WASH
Details
washing with additional tert-butyl methyl ether
DISSOLUTION
Type
DISSOLUTION
Details
the sodium salt was dissolved in 46 mL of 20% H2SO4
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with tert-butyl methyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the organic layers concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: PERCENTYIELD 36.9%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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